![molecular formula C13H17I3O6 B14202626 Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol CAS No. 828940-27-8](/img/structure/B14202626.png)
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol is a complex organic compound that features a phenyl ring substituted with three iodine atoms, a hydroxymethyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol typically involves multiple steps. One common synthetic route includes the iodination of a methylphenol derivative, followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the iodination and hydroxymethylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using iodine and suitable solvents. The process must be carefully controlled to ensure the correct substitution pattern on the phenyl ring. Additionally, the hydroxymethylation step may be carried out using formaldehyde or other suitable reagents under controlled conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The iodine atoms can be reduced to form less substituted phenyl derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the iodine atoms can produce less substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with biological molecules, potentially altering their function. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodine-containing compounds: Similar compounds include other iodinated phenyl derivatives, such as iodoform and iodophenol.
Hydroxymethyl-substituted compounds: Compounds like hydroxymethylbenzene (benzyl alcohol) share the hydroxymethyl functional group.
Uniqueness
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol is unique due to its specific substitution pattern, which combines multiple iodine atoms with a hydroxymethyl group on a phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
828940-27-8 |
|---|---|
Molekularformel |
C13H17I3O6 |
Molekulargewicht |
649.98 g/mol |
IUPAC-Name |
acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol |
InChI |
InChI=1S/C9H9I3O2.2C2H4O2/c1-4-7(10)5(2-13)9(12)6(3-14)8(4)11;2*1-2(3)4/h13-14H,2-3H2,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
DWCSUVLHKIDETI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1I)CO)I)CO)I.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
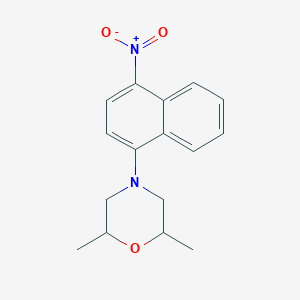
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)
![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
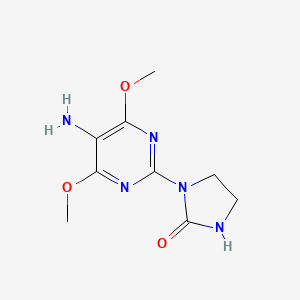
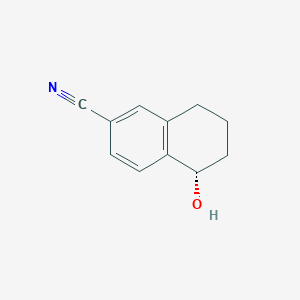
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
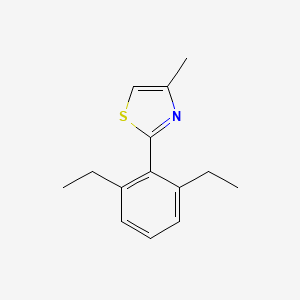
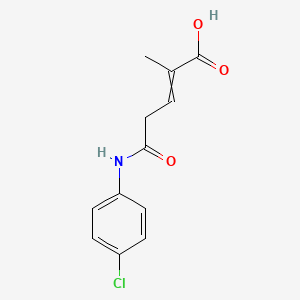
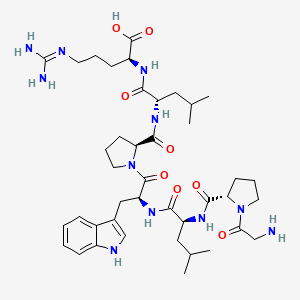
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
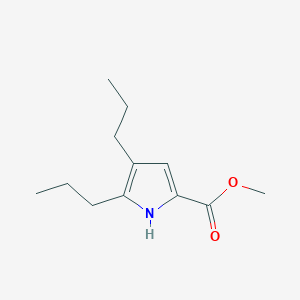
![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
